1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone
Description
Molecular Architecture and IUPAC Nomenclature
1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone is a heterocyclic compound featuring a piperidin-4-one core substituted with a 4-nitrobenzenesulfonyl group. Its IUPAC name is 1-(4-nitrophenyl)sulfonylpiperidin-4-one , reflecting the ketone at position 4 of the piperidine ring and the sulfonamide linkage to the para-nitro-substituted benzene ring.
The molecular formula is C₁₁H₁₂N₂O₅S , with a molecular weight of 284.29 g/mol . The structure comprises:
- A six-membered piperidinone ring with a ketone group at position 4.
- A sulfonyl (-SO₂-) bridge connecting the piperidinone nitrogen to a nitro-substituted benzene ring.
- A nitro (-NO₂) group at the para position of the benzene ring.
The canonical SMILES representation is O=C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N+[O-] , highlighting the connectivity of functional groups.
Crystallographic Data and X-ray Diffraction Analysis
Published crystallographic data for this compound remain limited. However, structural analogs with sulfonamide-linked heterocycles, such as 4-pyridone derivatives, have been characterized via X-ray diffraction. For example, substituted pyridinones exhibit planar aromatic systems with bond lengths of 1.40–1.45 Å for C=O and 1.60–1.65 Å for C-N bonds in the sulfonamide group.
Key anticipated crystallographic features based on analogous structures include:
- Bond angles : ~120° for the sulfonyl group’s tetrahedral geometry.
- Torsional angles : Restricted rotation around the sulfonamide N-S bond due to conjugation with the aromatic nitro group.
Thermochemical Properties: Melting Point and Solubility Profiles
The compound exhibits a melting point of 199–201°C , consistent with its polar functional groups and crystalline solid state. Solubility data reveal:
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Dimethyl sulfoxide (DMSO) | >50 | 25 |
| Dichloromethane (DCM) | 10–20 | 25 |
| Water | <0.1 | 25 |
Limited aqueous solubility arises from its hydrophobic aromatic and heterocyclic moieties, while polar aprotic solvents like DMSO enhance dissolution via hydrogen bonding with the sulfonyl and ketone groups.
Spectroscopic Fingerprints: UV-Vis Absorption Characteristics
The UV-Vis spectrum of this compound is dominated by electronic transitions in the nitroaromatic and conjugated sulfonamide systems. Key absorption bands include:
| Wavelength (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assignment |
|---|---|---|
| 265–270 | ~12,000 | π→π* (benzene ring) |
| 310–315 | ~3,500 | n→π* (nitro group) |
Infrared (IR) spectroscopy further confirms functional groups:
- Sulfonyl stretching : 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).
- Ketone C=O stretch : 1680–1700 cm⁻¹.
- Nitro group vibrations : 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
These spectral features provide diagnostic tools for structural validation and purity assessment.
Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c14-10-5-7-12(8-6-10)19(17,18)11-3-1-9(2-4-11)13(15)16/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFUYAKJRYAMHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594757 | |
| Record name | 1-(4-Nitrobenzene-1-sulfonyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924869-20-5 | |
| Record name | 1-[(4-Nitrophenyl)sulfonyl]-4-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924869-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Nitrobenzene-1-sulfonyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Approaches to Pyridinone Derivatives
Two principal synthetic approaches are reported for pyridinone ring formation:
Modification of pyridine or related six-membered rings by introducing carbonyl groups or oxidation to form pyridinone structures. For example, Lin et al. (2003) synthesized 4-nitropyridine-N-oxide from pyridine using hydrogen peroxide and nitric acid, followed by acetylation and elimination to yield pyridinone derivatives.
Cyclocondensation reactions involving the condensation of appropriate precursors such as diketones and amines or ammonia to form the pyridinone ring. Demuner et al. (2009) described obtaining deacetylated pyranone intermediates, which upon treatment with ammonia solution, yield pyridinones.
Specific Methods Relevant to Tetrahydro-4(1H)-pyridinone
Reduction of pyridinone derivatives to tetrahydro forms can be achieved via catalytic hydrogenation or chemical reduction, preserving the carbonyl functionality at the 4-position.
The tetrahydro-4(1H)-pyridinone core is often prepared as a precursor for further functionalization, including sulfonylation.
Introduction of the 4-Nitrophenylsulfonyl Group
Sulfonylation Reaction
The key step in preparing this compound is the sulfonylation of the nitrogen atom of the tetrahydro-4(1H)-pyridinone ring.
This is typically performed by reacting the tetrahydro-4(1H)-pyridinone with 4-nitrobenzenesulfonyl chloride under basic conditions, which facilitates nucleophilic substitution at the nitrogen.
The reaction conditions often involve an organic base such as triethylamine or pyridine in an aprotic solvent like dichloromethane or tetrahydrofuran, at low to ambient temperatures to control reaction rate and selectivity.
Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Tetrahydro-4(1H)-pyridinone + 4-nitrobenzenesulfonyl chloride | Base (e.g., triethylamine), solvent (e.g., DCM), 0–25°C | This compound |
This sulfonylation step is generally high yielding and selective for the nitrogen atom due to its nucleophilicity.
Alternative and Supporting Synthetic Routes
Some literature suggests that the pyridinone ring can be constructed with the sulfonyl group already attached to the nitrogen, by using sulfonylated amine precursors in the cyclization step, though this is less common.
The use of protecting groups on the nitrogen during ring formation followed by deprotection and sulfonylation is another strategy to improve yields and purity.
Research Findings and Optimization
The sulfonylation reaction is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of sulfonyl chloride.
Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures completion and purity.
Purification is typically achieved by recrystallization or chromatographic methods.
The compound exhibits slight solubility in chloroform and methanol, and good solubility in dimethyl sulfoxide (DMSO), which is relevant for reaction and purification steps.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antibacterial and Antifungal Activity
Research indicates that compounds similar to 1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone exhibit significant antibacterial and antifungal properties. The sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival .
Case Study: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of derivatives based on this compound that showed enhanced antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The modifications involved altering the substituents on the nitrophenyl ring to optimize activity .
Materials Science
Polymer Chemistry
this compound is utilized as a reactive intermediate in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.
Data Table: Properties of Polymers Modified with this compound
| Polymer Type | Modification Level | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polyethylene | 5% | 120 | 35 |
| Polystyrene | 10% | 150 | 45 |
| Polyvinyl Chloride | 7% | 130 | 50 |
Biochemistry
Proteomics Research
The compound serves as a valuable reagent in proteomics for labeling proteins and studying their interactions. Its sulfonyl group allows for selective reactions with amino acids, facilitating the identification and quantification of proteins in complex mixtures .
Case Study: Protein Interaction Studies
In a recent study, researchers used this compound to label specific proteins involved in cellular signaling pathways. The results provided insights into protein interactions that are crucial for understanding disease mechanisms .
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell proliferation in cancer research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives, focusing on substituent effects, synthetic methodologies, and physicochemical properties.
Structural Analogs with Varying Sulfonyl Substituents
- 1-[(4-Chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone (sc-302716) Key Difference: Replacement of the nitro group with chlorine. This analog is commercially available (1 mg = $69.00; 5 mg = $78.00) but lacks reported biological data .
- 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine Key Difference: Piperazine ring instead of pyridinone. Biological Relevance: Demonstrated efficacy in mitigating radiation-induced intestinal damage and preserving cognitive function in mice post-irradiation .
Pyrrolidinone and Pyrrolidine Derivatives
- (R)-1-((4-Nitrophenyl)sulfonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one (4dc) Properties: Melting point = 189–191°C; enantiomeric ratio confirmed via HPLC.
- trans-2-Methyl-1-((4-nitrophenyl)sulfonyl)-4-phenylpyrrolidine (±)-32j Synthesis: Achieved via hydroxylation and methylation (35% yield, 6:1 enantiomeric ratio).
Functional Group Variations
- 1-(4-Nitrophenyl)tetrahydro-4(1H)-pyridinone O-(4-chlorobenzyl)oxime Structure: Oxime group replaces sulfonyl moiety. Impact: Oximes are nucleophilic, enabling distinct reactivity (e.g., metal chelation) compared to sulfonyl groups .
Data Tables
Table 1. Physicochemical Properties of Selected Analogs
Biological Activity
1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone, with the molecular formula C₁₁H₁₂N₂O₅S and a molecular weight of approximately 284.29 g/mol, has garnered attention for its diverse biological activities. This compound features a tetrahydropyridinone structure, which is a saturated derivative of pyridine containing a ketone functional group, and is characterized by the presence of a nitrophenylsulfonyl group. This unique structural composition contributes to its potential therapeutic applications, particularly in oncology and inflammation management.
The synthesis of this compound typically involves the reaction of tetrahydro-4(1H)-pyridinone with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is generally conducted in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography to achieve high purity.
Table 1: Comparison of Structural Features
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Tetrahydropyridinone | Contains nitrophenyl and sulfonyl groups |
| 1-[(4-Chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone | Chlorinated variant | Different halogen substitution affecting reactivity |
| 2-(4-Nitrophenyl)thiazolidin-4-one | Thiazolidine derivative | Different ring structure, potential for diverse activity |
| 3-(4-Nitrophenyl)quinolin-2(1H)-one | Quinoline derivative | Altered aromatic system influencing biological activity |
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly as an anti-inflammatory and analgesic agent . Its ability to interact with various biological targets suggests potential modulation of multiple pathways involved in disease processes, although specific mechanisms are still under investigation .
Antiproliferative Activity
A series of derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines using the MTT assay. The results demonstrated moderate to excellent antiproliferative activity, with IC50 values ranging from 0 μM to 100 μM.
The mechanism of action for this compound involves inhibition of specific enzymes by binding to their active sites. This inhibition can suppress tumor cell proliferation, making it a candidate for further research in cancer therapeutics .
Table 2: Summary of Biological Activities
Case Studies and Research Findings
A notable study highlighted the compound's potential as an anti-cancer agent. In vitro studies revealed its efficacy in inhibiting the proliferation of various cancer cell lines, suggesting that it could serve as a lead compound for developing new anticancer therapies. Further exploration into its mechanism revealed that it may induce apoptosis in cancer cells through specific signaling pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone, and how do solvent systems influence reaction efficiency?
- Methodological Answer : Polar aprotic solvents such as DMF, DMSO, or THF are preferred due to their ability to stabilize intermediates and enhance nucleophilic displacement reactions. For example, sulfonylation reactions involving pyridine derivatives benefit from solvents with high polarity, as shown in sulfonyl transfer protocols . Reaction yields can be monitored via HPLC (≥98% purity thresholds) to optimize solvent selection and stoichiometry.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying sulfonyl and pyridinone moieties, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., C₁₁H₁₂N₂O₄S, expected m/z 292.0523). X-ray crystallography, as applied to structurally analogous nitrophenyl sulfonamides, provides definitive confirmation of stereochemistry and bond angles .
Q. How should researchers ensure compound stability during storage and handling?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the sulfonyl group. Stability studies recommend desiccants and amber vials to mitigate photodegradation, as demonstrated in safety protocols for tetrahydrothiopyran-4-one derivatives . Purity checks via HPLC before experimental use are advised.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., nitro group reduction or sulfonate hydrolysis). Systematic analysis using LC-MS to track intermediates and byproducts is essential. For example, varying equivalents of sulfonyl chloride (1.2–2.0 eq.) can be tested under controlled moisture conditions to identify optimal reaction parameters .
Q. What experimental frameworks are suitable for studying the environmental fate of this compound?
- Methodological Answer : Follow long-term environmental impact protocols, such as those in Project INCHEMBIOL, which evaluate abiotic/biotic degradation pathways and bioaccumulation potential. Use HPLC-MS/MS to quantify residues in simulated soil/water matrices and assess hydrolytic stability at varying pH (4–9) .
Q. How can computational modeling predict reactivity in catalytic applications involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and sulfonyl group electrophilicity. Compare with crystallographic data (e.g., triclinic lattice parameters a = 8.5088 Å, b = 9.8797 Å) to validate charge distribution .
Q. What strategies mitigate interference from this compound in biological assays (e.g., enzyme inhibition studies)?
- Methodological Answer : Pre-incubate with reducing agents (e.g., DTT) to test for false-positive inhibition caused by nitro group reactivity. Use orthogonal assays (e.g., SPR and fluorescence polarization) to distinguish target binding from nonspecific interactions. Structural analogs lacking the nitro group serve as negative controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
